![molecular formula C18H17NO3S B2951009 1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705986-06-6](/img/structure/B2951009.png)
1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis process for “1’-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is not available, similar compounds are often synthesized through various chemical reactions. For instance, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, a similar compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, thiophene was acylated by several 4 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, a similar compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which include the compound , have shown promising fungicidal activities . For example, compounds 4a and 4f exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse .
Anti-Inflammatory Agent
Some thiophene nucleus containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, a thiophene derivative, works as a serotonin antagonist and is used in the treatment of Alzheimer’s .
Metal Ion Detection
Thiophene derivatives have been used to evaluate the selectivity of probes with various metal ions . This could potentially be an application for the compound .
Synthesis of Novel Drugs
Given the wide range of biological and physiological functions of thiophene derivatives, they can be used as a basis for the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary targets of the compound 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one are currently unknown . The compound is a novel heterocyclic amide derivative , and amides are known to have a broad range of applications in medicinal chemistry, including significant antifungal, antibacterial, antioxidant, and anti-inflammatory activity .
Mode of Action
It is synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and any resulting changes are yet to be fully understood.
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
The compound has been found to exhibit moderate antioxidant activity and significant antimicrobial properties .
Safety and Hazards
Future Directions
The future directions in the field of thiophene derivatives involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16(11-13-5-3-10-23-13)19-9-4-8-18(12-19)15-7-2-1-6-14(15)17(21)22-18/h1-3,5-7,10H,4,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPZOCNDZWAENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
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